trans-2-Aminomethyl-cyclohexylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYQGFCSKJGDO-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-89-0 | |
| Record name | trans-2-Aminomethyl-cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 2 Aminomethyl Cyclohexylamine and Its Precursors
Established Chemical Synthesis Pathways
The industrial production of cycloaliphatic amines, including trans-2-Aminomethyl-cyclohexylamine, relies on several robust and well-documented synthetic routes. These methods are designed for scalability and efficiency, often starting from readily available cyclic precursors.
Reduction of Corresponding Nitro Compounds
A foundational method for synthesizing primary amines is the reduction of nitro compounds. ontosight.aibeilstein-journals.org This transformation is a staple in organic synthesis due to the accessibility of nitroarenes through nitration reactions, which can then be hydrogenated to the corresponding cycloaliphatic amines. beilstein-journals.org For the synthesis of this compound, a suitable precursor would be a nitrated cyclohexane (B81311) derivative.
The reduction can be achieved using various reagents and conditions. davidpublisher.com Catalytic hydrogenation is a common approach, employing transition metals like palladium on carbon (Pd/C), often in the presence of a hydrogen source such as hydrogen gas or hydrazine. davidpublisher.com Metal-free reduction methods have also been developed, utilizing reagents like trichlorosilane (B8805176) in a continuous-flow process, which can convert both aliphatic and aromatic nitro derivatives to their corresponding primary amines in high yields and with short reaction times. beilstein-journals.org Other systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄, have been shown to effectively reduce nitroaromatic compounds to amines at room temperature. jsynthchem.com The choice of reducing agent can be critical for chemoselectivity, especially in polyfunctional molecules. davidpublisher.com
Table 1: Comparison of Reagents for Nitro Compound Reduction
| Reagent/System | Conditions | Advantages |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, temp.) | High efficiency, clean byproducts (H₂O) |
| Trichlorosilane (HSiCl₃) | Continuous-flow, short reaction times | Metal-free, high yields, no purification needed beilstein-journals.org |
| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Room temperature, Ethanol solvent | Mild conditions, effective for nitroaromatics jsynthchem.com |
Reductive Amination of Cyclic Ketones (e.g., Cyclohexanone)
Reductive amination of cyclic ketones, particularly cyclohexanone (B45756), is a versatile and widely used method for synthesizing cyclohexylamines. researchgate.netkoreascience.kr This process typically involves the reaction of a ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then hydrogenated to the final amine product. mdpi.comrsc.org This pathway can be used to produce this compound by starting with a suitably functionalized cyclohexanone precursor.
The reaction is often carried out over heterogeneous catalysts. For instance, the reductive amination of cyclohexanone with ammonia has been investigated using catalysts like Cu-Cr-La/γ-Al₂O₃, achieving yields of cyclohexylamine (B46788) up to 83%. koreascience.krresearchgate.net The use of molecular sieves can be beneficial to remove the water generated during imine formation, thereby driving the reaction forward. koreascience.kr Zeolites such as Hβ and HY have also been employed, with studies indicating the reaction follows a Langmuir-Hinshelwood mechanism where both the ketone and ammonia adsorb onto the catalyst surface. researchgate.net While effective for producing primary amines, this method can sometimes lead to the formation of secondary amines (like dicyclohexylamine) as a significant byproduct. koreascience.krresearchgate.net
Amination of Cycloalkanols
The direct amination of cycloalkanols represents another key industrial route to cycloaliphatic amines. researchgate.netkoreascience.kr This method involves reacting a secondary alcohol like cyclohexanol (B46403) with ammonia, typically at high temperatures and in the presence of a catalyst, to produce the corresponding amine. researchgate.net This process often proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is first dehydrogenated in situ to the corresponding ketone. researchgate.net The ketone then undergoes reductive amination as described above, with the hydrogen atoms borrowed in the initial step being used for the final reduction of the imine intermediate. researchgate.net
Catalyst systems based on copper or nickel are common for this transformation. researchgate.net For example, a 5% copper on SBA-15 catalyst has been used for the reductive amination of cyclohexanol, showing a 36% selectivity towards cyclohexylamine at 80% conversion. researchgate.net A challenge with secondary alcohols like cyclohexanol is their relative stability, which can lead to lower conversion and selectivity compared to aldehydes. researchgate.net More recently, photocatalytic strategies using cerium(III) chloride complexes have been developed for the amination of cycloalkanols under visible light, representing an innovative approach to C-N bond formation. nih.gov
Enantioselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound, which are often required for pharmaceutical applications, necessitates the use of enantioselective methods. ontosight.ai These advanced strategies employ chiral catalysts or enzymes to control the three-dimensional arrangement of the final product.
Chiral Catalyst-Mediated Approaches
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.gov This approach typically involves the hydrogenation of a prochiral imine or enamine using a chiral metal complex. Ruthenium and Iridium complexes featuring chiral diamine or diphosphine ligands are frequently used. nih.gov For example, Ru/diamine catalysts have been shown to be highly efficient in the asymmetric hydrogenation of N-heteroaromatic compounds. nih.gov The development of these catalytic systems is crucial for producing enantiomerically enriched amines that are key building blocks in medicinal chemistry. acs.org
Organocatalysis provides a metal-free alternative for enantioselective synthesis. Chiral squaramide catalysts, for instance, can promote reactions through non-covalent interactions like hydrogen bonding. nih.gov These catalysts have been successfully used in the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, demonstrating their utility in creating chiral centers. nih.gov Such strategies could be adapted for the asymmetric synthesis of precursors to chiral this compound.
Table 2: Examples of Chiral Catalysts in Amine Synthesis
| Catalyst Type | Ligand/Motif | Target Reaction | Key Feature |
|---|---|---|---|
| Ruthenium Complex | Chiral Diamine | Asymmetric Hydrogenation of Imines | High efficiency and enantioselectivity nih.gov |
| Iridium Complex | Chiral Diphosphine (e.g., P-Phos) | Asymmetric Hydrogenation of Imines | Robustness, proven on a large scale nih.gov |
| Squaramide Organocatalyst | Arylpyrrolidino | Electrophilic Functionalization | Non-covalent catalysis, metal-free nih.gov |
Asymmetric Diamination and Amination Methods
The direct installation of two amino groups onto a carbon backbone in a stereocontrolled manner is a highly desirable but challenging transformation. Asymmetric diamination of olefins is a direct route to chiral 1,2-diamines. rsc.org Recent advances have utilized chiral catalysts based on iodine(III) to achieve intermolecular enantioselective diamination of terminal styrenes with good yields and high enantioselectivity. researchgate.net
Biocatalysis offers a green and highly selective alternative. Multi-enzyme cascades have been designed to transform cycloalkanols into α,ω-diamines. dntb.gov.uabiorxiv.org These cascades can involve several enzymatic steps, including the use of alcohol dehydrogenases and transaminases to perform oxidation and amination reactions sequentially in a one-pot process. biorxiv.orgbiorxiv.org Imine reductases (IREDs) have also been employed for the asymmetric reductive amination of ketones, providing direct access to chiral primary, secondary, and tertiary amines with high enantiomeric excess. rsc.org These biocatalytic systems represent a frontier in sustainable chemical synthesis, enabling the production of complex diamines from simple, readily available starting materials. biorxiv.org
Diastereoselective Synthesis Utilizing Chiral Auxiliaries or Intermediates
The synthesis of specific diastereomers of substituted cyclohexylamines, such as the trans-isomer, often employs chiral auxiliaries or relies on the stereochemical control exerted by chiral intermediates. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary can be removed.
One strategy involves the asymmetric hydrogenation of a precursor like 2-methylcyclohexanone (B44802) using a chiral catalyst, such as Noyori's ruthenium catalyst, to produce a chiral alcohol intermediate, (1R, 2S)-2-methyl-1-cyclohexanol, with a high preference for the cis isomer. mdpi.com A subsequent Mitsunobu reaction can then be used to invert the stereochemistry at the C1 position, affording a trans-substituted azide (B81097). mdpi.com This azide can then be reduced to the corresponding amine, yielding the desired (1S, 2S)-trans-cyclohexylamine derivative. mdpi.com
Optical Resolution Techniques for Enantiopure Isomers
Once a racemic or diastereomeric mixture of this compound is synthesized, optical resolution is required to separate the individual enantiomers. This separation is crucial as the biological or chemical activity of enantiomers can differ significantly. csfarmacie.cz The most common methods for resolving chiral amines are diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation (e.g., with Dibenzoyl Tartaric Acid)
Classical resolution via diastereomeric salt formation is a robust, scalable, and widely used technique for separating enantiomers of acidic or basic compounds. wikipedia.orgresearchgate.net This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgulisboa.pt
For chiral bases like this compound, chiral acids such as tartaric acid and its derivatives are popular choices for resolving agents. ulisboa.pt Dibenzoyl tartaric acid, in particular, has been effectively used for the optical resolution of various amines, including cyclic diamines like Isophorone (B1672270) diamine. researchgate.netresearchgate.net
The process involves dissolving the racemic amine and the chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid) in a suitable solvent. Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution. ulisboa.pt This less soluble salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.orggoogle.com The resolving agent can often be recovered and reused. The efficiency of the resolution can be influenced by factors such as the solvent, temperature, and the molar ratio of the amine to the resolving agent. ulisboa.pt
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Notes |
|---|---|---|
| (+)-Tartaric Acid | Acid | A readily available, natural chiral acid. libretexts.org |
| (-)-Malic Acid | Acid | Another common natural chiral resolving agent. libretexts.org |
| (-)-Mandelic Acid | Acid | Used in 8% of reported resolutions of bases. ulisboa.pt |
| (+)-Camphor-10-sulfonic acid | Acid | A strong acid used for resolving racemic bases. wikipedia.orglibretexts.org |
| O,O'-Dibenzoyl Tartaric Acid | Acid | A derivative of tartaric acid, frequently used for resolving amines and phosphine (B1218219) oxides. researchgate.netulisboa.ptresearchgate.netmdpi.com |
This table is generated based on data from multiple sources. wikipedia.orgresearchgate.netlibretexts.orgulisboa.ptresearchgate.netmdpi.com
Chiral Stationary Phase Chromatography (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.czknu.ac.kr This method relies on the differential interaction of the enantiomers with a chiral environment, which is the stationary phase packed inside the chromatography column. sigmaaldrich.comsigmaaldrich.com
For the separation of chiral amines, various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like vancomycin), and polysaccharide derivatives (cellulose or amylose). csfarmacie.czsigmaaldrich.com The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, and the stability of these complexes differs, leading to different retention times. sigmaaldrich.com
Preparative chiral HPLC can be scaled up to isolate significant quantities of pure enantiomers. knu.ac.krsigmaaldrich.com The choice of mobile phase, which often consists of solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving good separation (resolution) and selectivity. researchgate.netchromatographyonline.comresearchgate.net Additives such as acids and bases (e.g., trifluoroacetic acid and triethylamine) can be used in the mobile phase to improve peak shape and resolution for primary amines. chromatographyonline.com The conditions, including the specific CSP, mobile phase composition, flow rate, and temperature, must be optimized for each specific separation. researchgate.netresearchgate.net
Table 2: Comparison of Chiral HPLC and Diastereomeric Salt Formation
| Feature | Diastereomeric Salt Formation | Chiral Stationary Phase Chromatography (HPLC) |
|---|---|---|
| Principle | Forms diastereomeric salts with different solubilities. wikipedia.orgulisboa.pt | Differential interaction with a chiral stationary phase. sigmaaldrich.com |
| Scalability | Generally well-suited for large-scale and industrial applications. researchgate.netulisboa.pt | Can be scaled up for preparative purposes, but may be more costly for very large quantities. knu.ac.krsigmaaldrich.com |
| Development Time | Can be tedious; may require screening multiple resolving agents and solvents. wikipedia.org | Method development can be rapid with modern screening platforms. chromatographyonline.com |
| Waste | Can discard up to 50% of the material if the undesired enantiomer is not racemized and recycled. wikipedia.org | Non-destructive; both enantiomers are typically recovered. |
| Applicability | Limited to compounds that can form salts (acids and bases). wikipedia.org | Broadly applicable to a wide range of neutral and ionizable compounds. |
This table is generated based on data from multiple sources. wikipedia.orgresearchgate.netulisboa.ptknu.ac.krsigmaaldrich.comsigmaaldrich.comchromatographyonline.com
Novel Synthetic Approaches and Route Development (e.g., Aziridine (B145994) Ring Opening)
The development of new synthetic routes is essential for improving efficiency, yield, and access to complex molecules. For vicinal diamines like this compound, novel approaches involving the ring-opening of strained heterocycles like aziridines are gaining attention. Aziridines, as three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their ring strain, which makes them susceptible to ring-opening reactions with various nucleophiles. clockss.orgarkat-usa.org
One innovative strategy involves the ring-opening of an N-activated aziridine fused to a cyclohexane ring. For example, N-(diphenylphosphinoyl)-7-azabicyclo[4.1.0]heptane can be opened by a tertiary carbanion. nih.gov This reaction, followed by hydrolysis of the resulting phosphinamide, yields trans-2-substituted cyclohexylamines. nih.gov The trans stereochemistry is a result of the nucleophile attacking the carbon atom from the side opposite to the C-N bond (SN2-type reaction), leading to an inversion of configuration at the reaction center.
The regioselectivity of the aziridine ring-opening (i.e., which of the two ring carbons the nucleophile attacks) can be a critical factor and is often influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. clockss.orgrsc.org For instance, activating the aziridine nitrogen with an electron-withdrawing group facilitates the nucleophilic attack. clockss.org Recent research has also demonstrated that solvents can play a key role in directing the regioselectivity of aziridine ring-opening reactions through hydrogen bonding interactions. rsc.org Such novel methods provide a powerful platform for the stereocontrolled synthesis of complex amines and their derivatives. mdpi.com
Considerations for Scalable Synthesis in Research Contexts
While a synthetic route may be effective at the laboratory bench scale (milligrams to grams), scaling up production for larger research needs or potential commercialization presents a different set of challenges. ulisboa.pt For a synthesis to be considered scalable, factors such as cost of reagents, safety, operational simplicity, and efficiency must be carefully evaluated.
The classical method of diastereomeric salt resolution is often favored for large-scale applications because it is a robust, well-understood technology that does not necessarily require expensive chromatographic equipment. researchgate.netulisboa.pt The reagents, such as tartaric acid, are often available in bulk at a relatively low cost. ulisboa.pt However, the maximum 50% yield for the desired enantiomer (without a recycling process) can be a significant drawback in terms of atom economy. wikipedia.org
Continuous flow chemistry is an emerging technology that offers significant advantages for scalable synthesis. mdpi.com Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This approach can offer enhanced safety, better heat and mass transfer, and improved reproducibility compared to traditional batch processing. For amine synthesis, flow systems have been developed for processes like carbamoylation and N-alkylation. mdpi.com
Stereochemical and Conformational Analysis of Trans 2 Aminomethyl Cyclohexylamine Systems
Cyclohexane (B81311) Ring Conformations and Chair Interconversion
The cyclohexane ring, the core structure of trans-2-Aminomethyl-cyclohexylamine, is not planar. To minimize angle and torsional strain, it predominantly adopts a puckered "chair" conformation. libretexts.orglibretexts.org In this conformation, the carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, and all adjacent hydrogen atoms are in a staggered arrangement. libretexts.org
The cyclohexane ring is conformationally mobile, undergoing a rapid process at room temperature known as a "ring flip" or chair interconversion. libretexts.orgmasterorganicchemistry.com During this process, the ring passes through higher-energy intermediate conformations, such as the twist-boat. fiveable.me A key consequence of the ring flip is that all substituents (or hydrogen atoms) that were in an axial position (oriented perpendicular to the ring's plane) become equatorial (oriented along the ring's equator), and vice versa. masterorganicchemistry.comlumenlearning.comunizin.org For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy and exist in equal amounts at equilibrium. libretexts.orgjove.com However, when substituents are present, the two chair conformations are typically not energetically equivalent. jove.comlibretexts.org
Stereochemical Relationships of the Amino and Aminomethyl Groups (e.g., trans Configuration)
The prefix "trans" in this compound describes the stereochemical relationship between the amino (-NH2) and aminomethyl (-CH2NH2) groups, which are located on adjacent carbon atoms (C1 and C2). The "trans" configuration signifies that these two substituents are on opposite sides of the cyclohexane ring's plane. ontosight.aimvpsvktcollege.ac.in
This relative stereochemistry has significant implications for the molecule's chair conformations. For a 1,2-trans disubstituted cyclohexane, a ring flip interconverts between a diequatorial (e,e) conformation, where both substituents occupy equatorial positions, and a diaxial (a,a) conformation, where both are in axial positions. spcmc.ac.inyoutube.comvaia.com These two conformers, the diequatorial and the diaxial, are diastereomers and are not energetically equivalent. spcmc.ac.in
Interplay of Substituent Orientation and Ring Flexibility
The stability of the two possible chair conformers of this compound is dictated by steric interactions. Substituents generally prefer the more spacious equatorial position over the more sterically crowded axial position. libretexts.orgmsu.edu
In the diaxial (a,a) conformation, each substituent experiences significant steric strain from 1,3-diaxial interactions. masterorganicchemistry.comjove.com This refers to the repulsive force between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring, located two carbons away. jove.com In contrast, the diequatorial (e,e) conformation avoids these major 1,3-diaxial interactions. umn.edu While there is a gauche interaction between the two adjacent equatorial groups, this is significantly less destabilizing than the multiple 1,3-diaxial interactions in the diaxial form. libretexts.orglibretexts.org
Table 1: Steric Strain Energy of Axial Substituents This table provides context for the energetic preference for equatorial positions. The values represent the energy cost (destabilization) of placing a substituent in an axial position compared to an equatorial one.
| Substituent | ΔG (kcal/mol) for Axial Position |
| -H | 0 |
| -F | 0.2 |
| -OH | 1.0 |
| -CH₃ | 1.8 |
| -C(CH₃)₃ | 5.4 |
| Data sourced from general findings on substituted cyclohexanes. umn.edu |
Intramolecular Interactions and Their Influence on Conformation
In the favored diequatorial conformation of this compound, the amino and aminomethyl groups are gauche to each other, with a dihedral angle of approximately 60°. spcmc.ac.in This proximity allows for the possibility of intramolecular hydrogen bonding. A hydrogen atom from the aminomethyl group (-CH₂NH₂ ) could form a hydrogen bond with the lone pair of electrons on the nitrogen atom of the adjacent amino group (-N H₂), or vice versa.
This type of intramolecular interaction can further stabilize the diequatorial conformation, increasing the energy gap between the (e,e) and (a,a) forms. Such hydrogen bonding can also influence the rotational preferences (rotamers) of the C-C bond connecting the two substituents and the C-N bonds.
Computational Chemistry Approaches to Conformational Studies
Modern computational methods are powerful tools for analyzing the complex conformational landscape of molecules like this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including geometry and energy. metu.edu.trresearchgate.net For conformational analysis, DFT is employed to optimize the geometry of different possible conformers (e.g., the diequatorial and diaxial chairs) and calculate their relative energies. nih.govresearchgate.net
Researchers can use DFT to:
Quantify Stability: Accurately calculate the energy difference (ΔE or ΔH) between the diequatorial and diaxial conformers, confirming the high stability of the (e,e) form. nih.gov
Analyze Interactions: Investigate the energetic effects of intramolecular hydrogen bonding by comparing the energy of conformations where such bonding is present versus those where it is not.
Predict Spectroscopic Properties: Calculate vibrational frequencies (IR spectra) and NMR chemical shifts for each conformer, which can then be compared to experimental data to validate the computational model. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, such as ring flips and substituent rotations. nih.govnih.gov
In the context of this compound, MD simulations can be used to:
Explore Conformational Space: Simulate the molecule's motion to identify all accessible low-energy conformations and the pathways for interconversion between them. nih.gov
Study Dynamic Processes: Model the chair interconversion process itself, determining the energy barrier for the ring flip and observing the lifetimes of transient states. nih.govnih.gov
Simulate Solvent Effects: By including solvent molecules in the simulation box, it is possible to study how the surrounding environment affects conformational preferences and dynamics. nih.govacs.org
Table 2: Summary of Conformational Features
| Feature | Description |
| Ring System | Cyclohexane |
| Primary Conformation | Chair |
| Substituent Relationship | 1,2-trans |
| Possible Chair Conformers | Diequatorial (e,e) and Diaxial (a,a) |
| Favored Conformer | Diequatorial (e,e) |
| Primary Destabilizing Interaction in (a,a) form | 1,3-Diaxial Interactions |
| Potential Stabilizing Interaction in (e,e) form | Intramolecular Hydrogen Bonding |
Reactivity and Reaction Mechanism Studies Involving Trans 2 Aminomethyl Cyclohexylamine
Nucleophilic Reactivity of Primary Amine Functionalities
The two primary amine groups in trans-2-aminomethyl-cyclohexylamine are the principal centers of its nucleophilic character. As with other primary amines, the lone pair of electrons on the nitrogen atoms allows the molecule to act as a nucleophile, attacking electron-deficient centers. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleo-philic than ammonia (B1221849). This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com
The cycloaliphatic nature of this compound influences its reactivity. Cycloaliphatic amines are typically strong bases, and their chemical behavior is similar to that of simpler alkyl amines. ontosight.ai The cyclohexane (B81311) ring, being a bulky substituent, can introduce steric hindrance, which may affect the rate of nucleophilic attack, particularly at the amine group directly attached to the ring. masterorganicchemistry.com In general, for cycloaliphatic amines, steric factors play a significant role in their nucleophilicity. masterorganicchemistry.com The reactivity of the two amine groups may differ due to the steric environment and their proximity to the cyclohexane ring.
The high reactivity of diamines, such as this compound, is attributed to the high nucleophilicity of the nitrogen atoms in the amino groups. researchgate.net This inherent reactivity makes them suitable for a variety of chemical transformations, including nucleophilic addition and substitution reactions.
Reactions with Carbonyl Compounds (e.g., Reductive Amination, Imine Formation)
A cornerstone of amine chemistry is the reaction with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a reversible, acid-catalyzed process that proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. ub.eduorganic-chemistry.org The reaction is typically most efficient at a slightly acidic pH. organic-chemistry.org
The imines formed from this compound can be subsequently reduced to form secondary or tertiary amines, a process known as reductive amination. This two-step, one-pot reaction is a powerful tool for the synthesis of more complex amines. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. researchgate.net Other reducing agents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] and catalytic hydrogenation are also effective. semanticscholar.org
The general scheme for the reaction of this compound with a carbonyl compound to form an imine, followed by reductive amination, is depicted below:
General Reaction Scheme: Step 1: Imine Formation R¹R²C=O + H₂N-CH₂-(C₆H₁₀)-NH₂ (trans) ⇌ R¹R²C=N-CH₂-(C₆H₁₀)-NH₂ + H₂O
Step 2: Reductive Amination R¹R²C=N-CH₂-(C₆H₁₀)-NH₂ + [H] → R¹R²CH-NH-CH₂-(C₆H₁₀)-NH₂
The following table provides examples of reductive amination reactions with related cycloaliphatic amines, illustrating the versatility of this transformation.
| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | Ammonia | H₂/Pd/C | Cyclohexylamine (B46788) | 68 | researchgate.net |
| Cyclohexanone | Ammonia | Ammonia borane | Cyclohexylamine | >75 | researchgate.net |
| Benzaldehyde | Cyclohexylamine | H₂/Pd/NiO | N-Benzylcyclohexylamine | High | semanticscholar.org |
| Various Aldehydes/Ketones | Various Amines | α-picoline-borane | Substituted Amines | Good | semanticscholar.org |
Addition Reactions to Nitriles and Formation of Amidine Complexes
The nucleophilic primary amine groups of this compound can undergo addition reactions with nitriles to form amidines. This reaction is often promoted by the presence of a metal catalyst. For instance, zinc(II) has been shown to promote the nucleophilic addition of secondary cyclic amines to nitriles. wikipedia.org
A significant area of research involving this reactivity is the formation of platinum complexes. The reaction of primary aliphatic amines, such as cyclohexylamine, with nitrile ligands coordinated to a platinum(II) center leads to the formation of amidine complexes. researchgate.net For example, the reaction of cyclohexylamine with trans-[PtCl₂(NCMe)₂] can yield dicationic bis-amidine complexes. researchgate.net These reactions can proceed through either addition or a combination of addition and substitution processes. researchgate.net
The general reaction for the formation of an amidine from a nitrile and an amine is as follows:
General Reaction Scheme: R-C≡N + R'-NH₂ → R-C(=NH)-NH-R'
The formation of metal-amidine complexes often involves the initial coordination of the nitrile to the metal center, which activates the nitrile towards nucleophilic attack by the amine.
Cycloaddition Reactions (e.g., Ketene-Imine Cycloadditions)
Imines derived from this compound can potentially participate in cycloaddition reactions. A notable example is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that produces β-lactams. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in the synthesis of β-lactam antibiotics. wikipedia.org
The mechanism of the Staudinger reaction is generally considered to be a two-step process. The first step involves the nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl carbon, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to form the four-membered β-lactam ring. nih.govresearchgate.net
The stereochemical outcome of the Staudinger reaction is influenced by the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.org Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. wikipedia.org However, factors such as steric hindrance and the potential for isomerization of the zwitterionic intermediate can affect the final stereochemistry. organic-chemistry.orgnih.gov Given the chiral nature of this compound, its use in Staudinger reactions could lead to the formation of stereoisomeric β-lactam products.
General Reaction Scheme for Staudinger Cycloaddition: R¹R²C=N-R³ + R⁴R⁵C=C=O → β-lactam
Mechanistic Investigations of Complex Formation and Ligand Exchange
The diamine nature of this compound makes it an excellent ligand for forming coordination complexes with metal ions. Mechanistic studies of these complexation reactions, particularly with platinum(II), are of significant interest due to the potential antitumor activity of the resulting complexes. ontosight.airesearchgate.netnih.gov
The formation of platinum(II) complexes with diamine ligands typically proceeds via an associative mechanism, which is common for square-planar d⁸ complexes. This involves the initial coordination of the incoming ligand to form a five-coordinate intermediate, followed by the departure of a leaving group. libretexts.org
Ligand exchange reactions in these complexes are governed by several factors, including the nature of the ligands and the geometry of the complex. The trans effect is a crucial concept in understanding the kinetics of ligand substitution in square-planar complexes. It describes the observation that certain ligands increase the rate of substitution of the ligand positioned trans to them. libretexts.org The trans influence, a thermodynamic phenomenon, refers to the effect of a ligand on the length of the bond to the ligand trans to it in the ground state. libretexts.org
Studies on platinum complexes with the related 1,2-diaminocyclohexane (dach) ligand have provided insights into the conformational aspects of complex formation. The stereochemistry of the diamine ligand plays a critical role in the biological activity of the platinum complexes, influencing how they interact with biological targets such as DNA. ulb.ac.be For this compound complexes, the cyclohexane ring and the chelate ring are reported to lie in a common plane, which is believed to facilitate their approach to DNA. researchgate.netnih.gov
Kinetic and Thermodynamic Parameters of Reactions
The study of kinetic and thermodynamic parameters provides quantitative insights into the reactivity of this compound. While specific data for this compound is limited, studies on related systems offer valuable information.
A novel approach using electrospray ionization mass spectrometry (ESI-MS) has been developed to determine ligand exchange parameters, including rate constants and activation parameters for ligand dissociation in solution. nih.govru.nl This technique allows for the quantitative investigation of solution-phase equilibria by introducing isotopically labeled ligands. nih.govru.nl
Thermodynamic studies on the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) have shown that the reaction is slightly exothermic. The thermodynamic parameters for this and related side reactions have been determined, as shown in the table below. researchgate.net While this is not a direct reaction of this compound, it provides an example of the thermodynamic considerations in reactions of cycloaliphatic amines.
Thermodynamic Parameters for the Disproportionation of Cyclohexylamine and Related Reactions at 448 K researchgate.net
| Reaction | ΔrH° (kJ mol⁻¹) | ΔrS° (J mol⁻¹ K⁻¹) | ΔrG° (kJ mol⁻¹) | K |
| 2 CHA ⇌ DCHA + NH₃ | -8.5 | -0.1 | -8.4 | 2.22 |
| DCHA ⇌ N-cyclohexylidenecyclohexanamine + H₂ | 66.8 | 134.4 | 6.6 | 0.22 |
| N-cyclohexylidenecyclohexanamine ⇌ N-phenylcyclohexylamine + 3H₂ | 126.8 | 390.4 | -47.8 | 1.83 x 10⁵ |
| CHA ⇌ Aniline + 3H₂ | 137.9 | 373.1 | -29.5 | 1.99 x 10³ |
| CHA ⇌ Benzene (B151609) + NH₃ + 3H₂ | 60.9 | 490.9 | -159.2 | 1.35 x 10¹⁸ |
| CHA = Cyclohexylamine, DCHA = Dicyclohexylamine |
These data illustrate the spontaneity and equilibrium positions of various transformations that related cycloaliphatic amines can undergo.
Derivatization Strategies and Analogue Synthesis for Research Purposes
N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)
N-functionalization of trans-2-Aminomethyl-cyclohexylamine through reactions like alkylation, acylation, and sulfonylation introduces various organic moieties onto the amine groups, thereby modifying the compound's steric and electronic properties.
Alkylation: The introduction of alkyl groups to the amine functionalities can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. These reactions can be controlled to achieve mono- or di-alkylation at one or both nitrogen atoms. For instance, N-alkylation of amines with alcohols represents a green chemistry approach, with water as the only byproduct, often catalyzed by late transition metals. sioc-journal.cn Heterogeneous catalysts, such as bimetallic Pt-Sn/γ-Al2O3, have demonstrated high activity in the N-alkylation of primary amines with alcohols. Another approach involves the use of dimethyl carbonate (DMC) as an N-methylation agent in the presence of copper-zirconium bimetallic nanoparticles, which has shown selectivity towards N-methylation over carbamoylation. nih.gov
Acylation: Acylation involves the reaction of the amine groups with acylating agents like acyl chlorides or anhydrides to form amides. This functionalization is crucial in peptide synthesis and for introducing specific functionalities. Efficient methods for the selective acylation of secondary amines in the presence of primary amines have been developed, highlighting the tunability of these reactions. researchgate.net
Sulfonylation: The reaction of this compound with sulfonyl chlorides yields sulfonamides. This derivatization is often employed to introduce specific structural motifs or to alter the electronic properties of the molecule. The synthesis of sulfonamide derivatives can be achieved by reacting amines with sulfonyl chlorides, bromides, or pentafluorophenolates, often in the presence of a base. google.com
These N-functionalization strategies are fundamental in creating a library of derivatives from this compound, each with potentially unique chemical and biological properties, making them valuable tools for research and drug discovery.
Synthesis of Metal Complexes with this compound as a Ligand
The diamine nature of this compound makes it an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have been a subject of significant research interest, particularly for their potential applications in catalysis and medicine.
Platinum(II) Complexes: Structural Elucidation and Chelate Ring Analysis
Structural studies, including circular dichroism and 13C NMR spectroscopy, have revealed that in platinum(II) complexes of this compound, the cyclohexane (B81311) ring and the chelate ring tend to lie in a common plane. nih.gov This coplanarity is believed to facilitate interactions with biological targets like DNA. nih.govresearchgate.net The chelate ring itself typically adopts a stable chair conformation. The study of platinum-proton coupling constants in diamine complexes of platinum(II) provides further insight into the conformational analysis of these chelate rings. acs.org
Table 1: Structural Features of Platinum(II) Complexes with Cyclohexanediamine Derivatives
| Ligand | Ring Conformation | Relative Orientation of Rings |
|---|---|---|
| trans-1,2-Cyclohexanediamine | Chair | Coplanar with chelate ring nih.gov |
| cis-1,2-Cyclohexanediamine | Flexible | Nearly perpendicular to chelate ring nih.gov |
| This compound | Chair | Coplanar with chelate ring nih.gov |
| cis-2-Aminomethyl-cyclohexylamine | Flexible | Not perpendicular to chelate ring nih.govresearchgate.net |
Ruthenium Complexes
Ruthenium complexes are known for their diverse catalytic and biological applications. arabjchem.org The synthesis of ruthenium complexes with this compound as a ligand can lead to compounds with interesting properties. For example, the reaction of RuCl2(PPh3)3 with N-substituted-2-aminomethyl-6-phenylpyridines can yield CNN pincer Ru(II) complexes. rsc.org The synthesis of various ruthenium complexes, including those with Schiff base, phosphine (B1218219), and N-heterocyclic carbene ligands, has been extensively reviewed, highlighting the versatility of ruthenium in coordination chemistry. arabjchem.org
Copper(II) Complexes
Copper(II) complexes of this compound and its derivatives have been synthesized and characterized. These complexes often exhibit interesting structural and catalytic properties. The synthesis of copper(II) complexes with multidentate ligands, including those derived from amines, has been reported for applications such as the direct hydroxylation of benzene (B151609) to phenol. rsc.org The synthesis and characterization of dinuclear copper(II) complexes as models for catechol oxidase have also been an area of active research. rsc.org
Nickel Complexes
Nickel(II) complexes with polydentate aminopyridine ligands have been synthesized and characterized. nih.gov The geometry of these complexes can vary from square-pyramidal to square-planar depending on the specific ligand structure. nih.gov For instance, the template condensation of an asymmetrical tripodal tetraamine (B13775644) ligand with 2-acetylpyridine (B122185) in the presence of nickel(II) ions resulted in an acyclic pentadentate (N5) mono Schiff base ligand complex with a distorted octahedral geometry. nih.gov
Preparation of Bifunctional Building Blocks and Scaffolds
The inherent structure of this compound, with its cyclohexane backbone and two reactive amine groups, makes it an ideal candidate for the preparation of bifunctional building blocks and molecular scaffolds. These scaffolds can then be further elaborated to create complex molecules with specific three-dimensional arrangements.
The use of cyclic and bicyclic amines in C-H activation chemistry allows for the synthesis of arylated intermediates, which can then undergo cyclization to generate diverse molecular scaffolds. whiterose.ac.uk This "stitching" annulation strategy provides access to a wide range of structurally diverse compounds. whiterose.ac.uk The concept of lead-oriented synthesis (LOS) aims to efficiently prepare libraries of three-dimensional compounds, and scaffolds derived from molecules like this compound are valuable starting points for such endeavors. whiterose.ac.uk The development of diastereoselective routes towards trans-disubstituted piperidines further highlights the utility of such building blocks in medicinal chemistry. researchgate.net
Design and Synthesis of Conformationally Constrained Analogues
The therapeutic potential of a molecule is often intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation recognized by its biological target. For flexible molecules such as this compound, which can exist in various conformations due to the flexibility of the cyclohexane ring and the rotation around the C-C and C-N bonds, it is often desirable to synthesize analogues with restricted conformational freedom. The design of such conformationally constrained analogues is a powerful strategy in medicinal chemistry to lock the molecule in a bioactive conformation, thereby potentially enhancing potency and selectivity while reducing off-target effects. This section explores the design principles and synthetic strategies employed to create conformationally constrained analogues of this compound for research purposes.
The fundamental principle behind designing conformationally constrained analogues of this compound lies in limiting the molecule's rotational and inversional degrees of freedom. This is primarily achieved by introducing cyclic structures or bulky substituents that sterically hinder conformational changes. The primary focus is on restricting the chair-boat-twist conformational space of the cyclohexane ring and fixing the relative orientations of the aminomethyl and amino groups.
A key aspect of the design process is the detailed conformational analysis of the parent molecule and its derivatives. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of different conformers and determine their relative stabilities. core.ac.ukresearchgate.net For instance, in 1,2-disubstituted cyclohexanes like this compound, the substituents can be either in a diequatorial (ee) or a diaxial (aa) conformation. The diequatorial conformer is generally more stable due to reduced steric hindrance. core.ac.uk By understanding the energetic landscape of these conformations, chemists can design modifications that favor a specific, desired conformation.
Table 1: Calculated Conformational Energies of Cyclohexylamine (B46788) Derivatives
| Compound | Conformer | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|---|---|
| Cyclohexylamine | Equatorial | 0.00 | 0.00 | 0.00 |
| Cyclohexylamine | Axial | 6.35 | 6.35 | 7.28 |
Data sourced from conformational studies and calculated at the B3LYP/aug-cc-pVDZ level of theory. The data illustrates the energy difference between the equatorial and axial conformers, providing a basis for designing analogues that favor one conformation. core.ac.uk
Synthetic strategies to achieve conformational constraint often involve the creation of bicyclic or polycyclic systems that incorporate the original cyclohexane framework. These strategies effectively lock the cyclohexane ring into a specific chair or twist-boat conformation and fix the spatial relationship between the amino and aminomethyl groups.
One common approach is the synthesis of bicyclo[m.n.o]alkane systems. For instance, creating an additional bridge between the cyclohexane ring and one of the substituents can lead to a rigid bicyclic structure. Inspired by natural product synthesis, strategies to form such structures often involve intramolecular cyclization reactions. mdpi.com For example, starting with a suitably functionalized this compound derivative, an intramolecular condensation or alkylation could form a new ring.
Another strategy involves the synthesis of bridged bis(iminophosphonamide) derivatives. Although applied to trans-1,2-diaminocyclohexane, this methodology can be adapted. The synthesis involves the reaction of the diamine with chlorodiphenylphosphine (B86185) followed by an aryl azide (B81097), leading to a rigidified structure where the cyclohexane ring is part of a larger, more constrained system. acs.org
The synthesis of bis-oxalamides from trans-1,2-diaminocyclohexane also provides a route to conformationally restricted derivatives. The reaction with ethyl chlorooxoacetate yields a diethyl N,N´-cyclohexane-1,2-diyldioxalamate, which can be further derivatized. arkat-usa.org These oxalamide structures, through intramolecular hydrogen bonding, can significantly limit the conformational flexibility of the parent diamine.
Furthermore, the introduction of bulky substituents at specific positions on the cyclohexane ring can sterically hinder ring inversion and influence the preferred conformation of the amino and aminomethyl groups. The synthesis of 1,3,5-alkylsubstituted cyclohexylamines demonstrates how the strategic placement of alkyl groups can lead to pure diastereomers with a defined configuration of the amino group (axial or equatorial). nih.gov
Applications in Advanced Organic and Material Synthesis Research
Role as Chiral Ligands in Asymmetric Catalysis
The C₂-symmetric backbone of chiral diamines is a privileged structure in asymmetric catalysis, capable of forming stable chelate complexes with metal centers and creating a well-defined chiral environment for stereoselective transformations. While direct applications of trans-2-aminomethyl-cyclohexylamine are not extensively documented, its structural analog, trans-1,2-diaminocyclohexane (DACH), is a cornerstone in the development of chiral ligands and organocatalysts. The principles established with DACH-derived catalysts provide a strong foundation for the potential applications of this compound in similar roles.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral tertiary alcohols. Chiral ligands derived from diamines are crucial for controlling the stereochemical outcome of these reactions. For instance, ligands derived from substituted trans-1-sulfonylamino-2-isoborneolsulfonylaminocyclohexane have been shown to be excellent for the catalytic enantioselective addition of various organozinc reagents to simple ketones. nih.gov In these reactions, which utilize titanium tetraisopropoxide, the corresponding tertiary alcohols are produced with outstanding enantiomeric excesses (ee) of up to >99%. nih.gov The modular nature of ligands derived from amino acids also allows for the fine-tuning of steric and electronic properties to optimize enantioselectivity for specific substrates. nih.gov Given these precedents, ligands synthesized from this compound are expected to be effective in similar transformations, offering a different steric and electronic profile that could be advantageous for specific ketone and organozinc reagent combinations.
Table 1: Representative Enantioselective Addition of Diethylzinc to Ketones with a Cyclohexanediamine-derived Ligand
| Entry | Ketone | Ligand Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1 | Propiophenone | trans-1-sulfonylamino-2-isoborneolsulfonylaminocyclohexane derivative | Ti(OiPr)₄ | >99% | nih.gov |
| 2 | 1-Tetralone | trans-1-sulfonylamino-2-isoborneolsulfonylaminocyclohexane derivative | Ti(OiPr)₄ | 98% | nih.gov |
This table showcases results with a related cyclohexane-based diamine ligand, illustrating the potential of this structural class.
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov This reaction typically employs a hydrogen donor like isopropanol (B130326) or formic acid and a transition metal catalyst coordinated to a chiral ligand. mdpi.com Ruthenium complexes containing chiral diamine ligands, such as those developed by Noyori, are highly effective for the ATH of ketones and imines, yielding optically active products with high enantiopurity. mdpi.com More recently, environmentally friendlier iron-based catalysts have also been developed for this purpose. nih.gov The efficiency of these catalytic systems relies heavily on the structure of the chiral diamine ligand. The enantiopure (S,S)-catalyst, for example, can reduce prochiral ketones to the (R)-alcohol in good to excellent yields and enantiomeric excess. nih.gov The rigid backbone of this compound makes it a promising candidate for the synthesis of new ligands for ATH catalysts.
The asymmetric conjugate addition, or Michael addition, is a key C-C bond-forming reaction in organic synthesis. Organocatalysis has emerged as a powerful strategy for this transformation, often utilizing chiral primary or secondary amines. rsc.org Chiral primary amine-thioureas derived from trans-1,2-diaminocyclohexane (a close structural analog of the title compound) have proven to be highly effective organocatalysts for the conjugate addition of ketones to nitroalkenes. mdpi.com In these systems, the primary amine activates the ketone through enamine formation, while the thiourea (B124793) moiety activates the nitroalkene electrophile via hydrogen bonding. This dual activation model within a chiral framework allows for high levels of stereocontrol. mdpi.com Given this, this compound is a prime candidate for developing novel bifunctional organocatalysts for similar asymmetric conjugate addition reactions.
The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most important methods for the construction of C-C bonds, particularly for synthesizing biaryl compounds. nih.gov The development of asymmetric variants of this reaction to produce axially chiral biaryls is an area of intense research. Success in this field depends on the design of chiral ligands that can effectively control the stereochemistry during the reductive elimination step from the palladium center. While phosphine-based ligands have been common, recent research has explored phosphine-free ligands, including those derived from chiral diamines. researchgate.net For example, C2-symmetric bis-hydrazones have been used as ligands in phosphine-free, asymmetric Suzuki-Miyaura cross-couplings. researchgate.net The rigid chiral scaffold of this compound provides an excellent platform for developing novel N,N-bidentate ligands for palladium catalysts, potentially leading to highly efficient and enantioselective Suzuki-Miyaura reactions.
Utilization as Building Blocks for Complex Molecules
The presence of two primary amine groups with different steric environments makes this compound a versatile monomer and building block in polymer chemistry. Alicyclic diamines are known intermediates for a variety of polymers, and their structure significantly influences the properties of the final material, including thermal stability, mechanical strength, and chemical resistance. google.com
Epoxy Resins : Cycloaliphatic amines are widely used as curing agents (hardeners) for epoxy resins. google.com They react with the epoxide groups of the resin to form a cross-linked thermoset polymer. A close analog, 3-aminomethyl-1-cyclohexylamine, is noted for its use as a hardener, providing good flexibility to the resulting epoxy resin due to the absence of additional alkyl substituents on the ring. google.com This diamine's low viscosity is also an advantage in processing, particularly for large molded products. google.com this compound is expected to perform similarly, acting as an effective curing agent to produce epoxy systems with high-performance characteristics.
Polyurethanes : Polyurethanes are synthesized through the reaction of diisocyanates with polyols. bhu.ac.in Diamines like this compound can serve as important precursors in this process. They can be used as chain extenders or as starting materials for the synthesis of specialized cycloaliphatic diisocyanates. google.com For example, 3-aminomethyl-1,2-cyclo-hexylamine can be converted into the corresponding diisocyanate, which is then used to prepare light-stable polyurethanes for applications such as coatings and varnishes. google.com Furthermore, these diamines can act as initiators for the production of polyetherols, another key component in polyurethane synthesis. google.com
Polyamides : Polyamides, such as Nylon, are formed by the condensation reaction of diamines with dicarboxylic acids. nih.govrsc.org The incorporation of cycloaliphatic diamines into the polymer backbone can impart unique properties. 3-Aminomethyl-1,2-cyclo-hexylamine is explicitly mentioned as a monomer for producing polyamides. google.com By reacting it with various dicarboxylic acids (e.g., succinic acid, adipic acid, terephthalic acid), a range of polyamides with different properties can be synthesized. google.comimpactfactor.org The rigid cyclohexyl unit from the diamine can enhance the thermal stability and mechanical strength of the resulting polymer. researchgate.net
Table 2: Polymer Applications of Cycloaliphatic Diamines
| Polymer Type | Role of Diamine | Resulting Polymer Properties | Representative Monomers | Reference |
|---|---|---|---|---|
| Epoxy Resin | Curing Agent / Hardener | Enhanced flexibility, low viscosity processing | 3-Aminomethyl-1-cyclohexylamine, DGEBA | google.com |
| Polyurethane | Diisocyanate Precursor, Chain Extender | High light stability, tailored performance | 3-Aminomethyl-1,2-cyclo-hexylamine, Polyols | google.com |
| Polyamide | Monomer | Increased thermal stability and strength | 3-Aminomethyl-1,2-cyclo-hexylamine, Dicarboxylic Acids | google.comnih.gov |
| Polyurea | Monomer | High toughness and chemical resistance | Isophorone (B1672270) diamine, Diisocyanates | googleapis.comprepchem.com |
Synthesis of Peptidomimetics and Glycoconjugates
Peptidomimetics are compounds that mimic the structure and function of natural peptides, often with improved stability and bioavailability. Glycoconjugates are vital biomolecules where carbohydrates are linked to other chemical species.
Supramolecular Assembly Components
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The defined geometry and hydrogen-bonding capabilities of diamines can be exploited to direct the formation of intricate supramolecular architectures.
However, specific research detailing the use of this compound as a primary component in supramolecular assembly is not prominently featured in available scientific literature. While the principles of supramolecular chemistry suggest its potential utility in forming organized structures, dedicated studies on this compound's role in such assemblies are not currently documented.
Development of Modified Polymeric Materials for Enhanced Properties
The incorporation of specific monomers into polymer chains can significantly alter their physical and chemical properties. Diamines are frequently used as curing agents for epoxy resins and as building blocks in polyamides and polyimides, influencing characteristics such as thermal stability, mechanical strength, and chemical resistance.
While various cyclohexylamines are utilized in polymer science to enhance material properties, specific and detailed research findings on the application of this compound for the development of modified polymeric materials with enhanced properties are not extensively reported. General applications of related diamines suggest potential roles as cross-linking agents or monomers, but specific data on performance enhancements directly attributable to this compound are not available.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of trans-2-Aminomethyl-cyclohexylamine in solution.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For cyclohexylamine (B46788), characteristic shifts are observed for the different protons on the cyclohexane (B81311) ring and the amine group. For instance, in a related compound, cyclohexylamine, the proton attached to the nitrogen (N-H) appears at a chemical shift of approximately 2.6 ppm. chemicalbook.com The protons on the cyclohexane ring typically appear in the range of 1.0 to 2.0 ppm. chemicalbook.com The specific shifts and coupling patterns for this compound would allow for detailed assignment of each proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For the parent cyclohexylamine, distinct signals are observed for the different carbons of the cyclohexane ring. chemicalbook.com In this compound, separate resonances would be expected for the aminomethyl carbon and the six carbons of the cyclohexane ring, with their chemical shifts influenced by their substitution and stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Cyclohexylamine | ¹H (N-H) | ~2.6 chemicalbook.com |
| Cyclohexylamine | ¹H (ring) | 1.0 - 2.0 chemicalbook.com |
| Cyclohexylamine | ¹³C | Varies for each ring carbon chemicalbook.com |
This table presents predicted NMR data based on related compounds. Actual experimental values may vary.
Two-Dimensional NMR Experiments (e.g., NOESY, TOCSY)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the connectivity between the protons on the cyclohexane ring and the aminomethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is crucial for determining the stereochemistry and preferred conformation of the cyclohexane ring and the orientation of the aminomethyl substituent. Cross-peaks in a NOESY spectrum indicate spatial proximity between the correlated protons.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. libretexts.org This can be particularly useful for identifying all the protons belonging to the cyclohexane ring system.
The development of 2D NMR has been pivotal in the structural determination of complex molecules like proteins and has become a standard tool in chemical analysis. ias.ac.in
Temperature-Dependent NMR for Conformational Dynamics and Rotamer Studies
The cyclohexane ring in this compound can exist in different chair conformations that are in dynamic equilibrium. Temperature-dependent NMR studies are employed to investigate these conformational dynamics. nih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. nih.gov
At low temperatures, the rate of conformational exchange may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the different conformers. As the temperature increases, the exchange rate increases, leading to coalescence of these signals into an averaged spectrum. semanticscholar.org Analysis of the temperature-dependent spectra allows for the determination of the energy barriers for conformational interchange and the relative populations of the different conformers. utah.edu This information is critical for understanding the molecule's flexibility and how its shape influences its properties.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ebi.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de
For this compound, a single-crystal X-ray diffraction study would provide accurate atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. uol.de This data would unequivocally establish the trans relationship between the aminomethyl group and the amino group on the cyclohexane ring and reveal the preferred conformation of the ring in the crystalline state. The solid-state structure can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. wiley-vch.de
In ESI-MS, the analyte solution is sprayed into the mass spectrometer, where it is ionized, typically by protonation to form [M+H]⁺ ions. wiley-vch.de The mass-to-charge ratio (m/z) of these ions is then measured, allowing for the determination of the molecular weight of the compound. High-resolution mass spectrometry can provide highly accurate mass measurements, which can be used to confirm the molecular formula. geologyscience.ru ESI-MS can also be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation analysis. geologyscience.ru
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Insights
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org Since this compound is a chiral molecule, existing as a pair of enantiomers, CD spectroscopy can be used to distinguish between them.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformation. scispace.com Enantiomers will produce mirror-image CD spectra. chiralabsxl.com Therefore, CD spectroscopy can be used to determine the enantiomeric purity of a sample of this compound. Furthermore, the sign and magnitude of the CD signals can provide information about the preferred conformation of the cyclohexane ring and the orientation of the substituents. chiralabsxl.comlookchem.com For instance, studies on platinum(II) complexes of 2-(aminomethyl)cyclohexylamine have utilized CD spectra to determine the conformation of the chelate rings. lookchem.com
Vibrational Spectroscopy (e.g., Fourier Transform Infrared, FT-IR)
FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule. The FT-IR spectrum of a molecule containing an amine group, such as this compound, is characterized by several key absorption bands. Generally, primary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring are expected in the 2850-2960 cm⁻¹ range. Furthermore, the C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region. nist.govnih.govnih.govresearchgate.net The specific frequencies can be influenced by the trans conformation of the substituents on the cyclohexane ring.
Detailed analysis of the FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational modes to specific molecular motions. nih.govresearchgate.net This comprehensive characterization is crucial for confirming the identity and structural integrity of this compound.
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and separating the isomers of 2-Aminomethyl-cyclohexylamine. These methods are crucial for ensuring the quality and isomeric integrity of the compound for various applications.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of amines like 2-Aminomethyl-cyclohexylamine, the choice of column and detector is critical. A base-deactivated capillary column is often employed to prevent peak tailing and improve resolution. nih.gov Flame Ionization Detection (FID) is a common detector for this type of analysis, providing high sensitivity. nih.gov GC methods can be developed to separate the cis and trans isomers of 2-Aminomethyl-cyclohexylamine, allowing for the quantification of isomeric purity. google.com The retention times of the isomers are dependent on their boiling points and interaction with the stationary phase, with the trans-isomer often eluting at a different time than the cis-isomer. google.com Furthermore, GC coupled with Mass Spectrometry (GC-MS) can provide definitive identification of the isomers and any impurities present. nih.gov
High-Performance Liquid Chromatography (HPLC) is another essential tool, especially for the separation of non-volatile or thermally labile compounds. For the separation of isomers of 2-Aminomethyl-cyclohexylamine, various HPLC modes can be utilized. mtc-usa.com Chiral HPLC, employing a chiral stationary phase, is particularly effective for separating enantiomers if the compound is chiral. For diastereomers like the cis and trans isomers, reversed-phase or normal-phase HPLC can be effective. The choice of mobile phase and column is tailored to exploit the differences in polarity and stereochemistry between the isomers. researchgate.net For instance, a C18 column with a suitable mobile phase composition can often achieve baseline separation of the cis and trans isomers. HPLC coupled with detectors such as UV-Vis or Mass Spectrometry (LC-MS) enhances the analytical power by providing both quantitative data and structural information.
Comparative Academic Studies and Structure Reactivity Relationships
Comparative Analysis with cis-Isomers and Other Alicyclic Diamines (e.g., 1,2-Cyclohexanediamine (B1199290), Isophorone (B1672270) Diamine)
The trans and cis isomers of 2-aminomethyl-cyclohexylamine are stereoisomers, meaning they share the same chemical formula and connectivity but differ in the three-dimensional orientation of their amino and aminomethyl groups on the cyclohexane (B81311) ring. In the trans-isomer, these groups are positioned on opposite sides of the ring, while in the cis-isomer, they are on the same side. ontosight.ai This seemingly subtle difference in geometry leads to distinct physical and chemical properties.
When compared to other alicyclic diamines like 1,2-cyclohexanediamine and isophorone diamine, further variations in structure and reactivity become apparent. 1,2-Cyclohexanediamine also exists as cis and trans isomers, with the two amino groups directly attached to adjacent carbons on the cyclohexane ring. Isophorone diamine, chemically known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a chiral, non-C2-symmetric 1,4-diamine produced industrially as a mixture of cis and trans isomers (approximately 3:1 ratio). acs.orgnih.gov
The reactivity of these diamines is significantly influenced by the steric hindrance around the amine groups and the conformational flexibility of the cyclohexane ring. For instance, isophorone diamine possesses a more rigid structure due to the multiple alkyl substitutions on the cyclohexane ring, which also results in amino groups with different reactivities. mychem.ir In contrast, the aminomethyl group in 2-aminomethyl-cyclohexylamine provides more rotational freedom compared to the directly attached amino groups in 1,2-cyclohexanediamine.
These structural differences are critical in applications such as the formation of metal complexes and polymers. For example, platinum(IV) complexes containing 1,2-cyclohexanediamine or 2-(aminomethyl)-cyclohexylamine as ligands have been synthesized and investigated for their potential antitumor activity, with the stereochemistry of the diamine ligand playing a crucial role. google.com Similarly, cycloaliphatic diamines are key monomers in the production of high-performance polymers like polyamides, polyimides, and epoxies, where the specific isomer used can affect the properties of the final material. researchgate.net
| Compound | Structure | Key Stereochemical Feature | Notable Structural Characteristic |
|---|---|---|---|
| trans-2-Aminomethyl-cyclohexylamine | Amino and aminomethyl groups on opposite sides of the ring. ontosight.ai | Trans configuration. | One primary amino group and one primary aminomethyl group. ontosight.ai |
| cis-2-Aminomethyl-cyclohexylamine | Amino and aminomethyl groups on the same side of the ring. | Cis configuration. | One primary amino group and one primary aminomethyl group. |
| 1,2-Cyclohexanediamine | Exists as cis and trans isomers. | Two primary amino groups on adjacent carbons. | Used in the synthesis of chelating agents and platinum complexes. researchgate.net |
| Isophorone Diamine | Mixture of cis and trans isomers (typically ~3:1). acs.org | Chiral, non-C2-symmetric 1,4-diamine with a substituted cyclohexane ring. acs.org | Amino groups exhibit different reactivities due to steric environment. mychem.ir |
Influence of Stereoisomerism on Chemical Reactivity and Catalytic Performance
Stereoisomerism is a critical determinant of chemical reactivity and catalytic efficiency. The spatial arrangement of functional groups in trans-2-aminomethyl-cyclohexylamine versus its cis-isomer dictates how the molecule interacts with other reactants and catalysts. Generally, the trans-isomer is sterically less hindered than the cis-isomer, where both amino groups are on the same face of the ring, which can lead to differences in reaction rates and pathways.
In catalysis, chiral diamines are often employed as ligands for metal catalysts to induce enantioselectivity in chemical reactions. The specific stereoisomer of the diamine ligand is paramount in creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. For instance, the conformation of platinum(II) complexes of 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine isomers has been shown to be related to their antitumor activity. acs.org
Furthermore, the catalytic performance in processes like reductive amination can be affected by the stereochemistry of the diamine. The design of catalysts for the synthesis of renewable amines from biomass-derived oxygenates often relies on understanding the structure-activity relationship of the amine products and intermediates. acs.org The stereoselectivity of these reactions is a key area of research, aiming to produce specific isomers of valuable chemical building blocks.
| Isomer | General Reactivity Trend | Catalytic Application Example | Key Influencing Factor |
|---|---|---|---|
| trans-2-Aminomethyl-cyclohexylamine | Generally less sterically hindered, potentially leading to faster reaction rates in some cases. | As a ligand in asymmetric catalysis, the trans-configuration creates a specific chiral pocket around the metal center. | The diequatorial or diaxial arrangement of the amino groups in the chair conformation. |
| cis-2-Aminomethyl-cyclohexylamine | Can exhibit chelation effects more readily due to the proximity of the two amino groups. | Can act as a bidentate ligand, where the cis-arrangement facilitates coordination to a single metal center. | The axial-equatorial arrangement of the amino groups in the chair conformation. |
Correlations between Molecular Structure and Reaction Selectivity
The molecular structure of 2-aminomethyl-cyclohexylamine and its isomers has a direct and predictable impact on the selectivity of the reactions in which they participate. Selectivity in a chemical reaction can refer to chemoselectivity (which functional group reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (which stereoisomer is formed).
The presence of two distinct amine groups in 2-aminomethyl-cyclohexylamine—a primary amine directly on the ring and a primary amine on a methyl substituent—introduces the potential for chemoselectivity. The differing steric and electronic environments of these two groups can lead to one being more reactive than the other under specific reaction conditions. For example, in a reaction with a bulky electrophile, the less sterically hindered aminomethyl group might react preferentially.
Stereoselectivity is profoundly influenced by the cis or trans nature of the diamine. When used as a chiral auxiliary or ligand, the rigid conformational preferences of the cyclohexane ring in each isomer translate into a well-defined three-dimensional space that can guide the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer of the product. The relationship between the structure of a catalyst or reactant and the selectivity of the reaction is a fundamental concept in organic synthesis and is often explored through structure-activity relationship (SAR) studies. nih.govnih.gov
In the context of catalytic amination, the structure of the starting material and the catalyst work in concert to determine the isomeric ratio of the final amine products. For example, in the catalytic conversion of guaiacols to cyclohexylamines, the cis/trans ratio of the product is a key outcome that is dependent on the catalyst and reaction conditions. researchgate.net Although this study does not specifically use 2-aminomethyl-cyclohexylamine, it highlights the general principle of how reaction conditions and catalyst structure influence the stereochemical outcome in the synthesis of substituted cyclohexylamines.
Future Research Directions and Emerging Avenues
Exploration of Novel Catalytic Systems and Asymmetric Transformations
The design and synthesis of new chiral ligands remain a cornerstone of progress in asymmetric catalysis. chinesechemsoc.org The structural rigidity and defined stereochemistry of trans-2-aminomethyl-cyclohexylamine make it an excellent building block for developing novel ligands for transition-metal-catalyzed reactions. frontiersin.org Future research will likely focus on creating more sophisticated ligand architectures derived from this diamine. These new ligands could be tailored for specific, challenging asymmetric transformations that are currently underserved by existing catalysts.
An area of significant potential is the development of catalysts for enantioselective C-H functionalization. frontiersin.orgchinesechemsoc.org This field allows for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities, offering a more atom-economical approach to synthesis. Ligands derived from this compound could be designed to control the stereochemistry of such reactions, leading to the efficient synthesis of complex chiral molecules. Furthermore, the exploration of cooperative catalysis, where the diamine ligand actively participates in the reaction mechanism beyond simply coordinating to a metal center, is a promising direction. rsc.org This can involve the ligand acting as a Brønsted base or participating in hydrogen bonding to activate substrates and control selectivity. frontiersin.org
The integration of these novel catalytic systems with emerging synthetic technologies like electrocatalysis and photocatalysis is another exciting frontier. frontiersin.orgmdpi.com Asymmetric electrocatalysis, for instance, offers a sustainable approach to performing redox reactions. frontiersin.org Chiral diamine-metal complexes could be employed to induce enantioselectivity in electrochemical transformations, opening up new synthetic pathways.
Advanced Material Science Applications and Polymer Design
The application of diamines as monomers in polymer synthesis is well-established, and this compound offers unique advantages due to its stereochemistry and reactivity. Future research is expected to delve into the design and synthesis of novel polymers incorporating this diamine, leading to materials with advanced properties. appleacademicpress.comoatext.com The rigid cyclohexane (B81311) backbone can impart thermal stability and mechanical robustness to polymers, while the chiral nature of the diamine can lead to the creation of chiral polymers with unique optical or recognition properties.
One emerging area is the development of "smart" or "intelligent" materials that can respond to external stimuli such as pH, temperature, or the presence of specific chemicals. researchgate.net Polymers derived from this compound could be designed to exhibit such responsive behavior. For example, the amine groups could be functionalized to create polymers that change their conformation or solubility in response to pH changes, finding applications in drug delivery or sensor technology.
Furthermore, the potential for this diamine in the synthesis of high-performance materials like polyamides and polyimides with enhanced properties is an area ripe for exploration. The specific stereochemistry can influence chain packing and intermolecular interactions, potentially leading to materials with superior strength, thermal resistance, or gas permeability. The use of such advanced polymers could span industries from aerospace to biomedical devices. researchgate.net Research into nanocomposites, where these novel polymers are combined with nanoparticles, could further enhance their properties and open up new application areas. appleacademicpress.comoatext.com
Integrated Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. up.ac.zanih.gov For this compound, integrated computational and experimental methodologies will be instrumental in accelerating the discovery and optimization of its applications. Density Functional Theory (DFT) calculations, for example, can be used to predict the structures of metal complexes formed with ligands derived from this diamine and to elucidate the mechanisms of catalytic reactions. researchgate.netmarquette.edu
Computational screening can be employed to design and prioritize new ligands for specific asymmetric transformations before they are synthesized in the lab, saving significant time and resources. marquette.edu By modeling the transition states of catalytic cycles, researchers can gain insights into the origins of enantioselectivity and use this knowledge to design more effective catalysts. rsc.org This predictive power is invaluable for rationally designing catalysts with desired activities and selectivities.
Similarly, in material science, computational modeling can predict the properties of polymers derived from this compound. iaamonline.org Molecular dynamics simulations can provide insights into polymer chain conformation, packing, and dynamics, helping to understand and predict macroscopic properties like mechanical strength and thermal stability. This integrated approach allows for a more targeted and efficient development of new materials with tailored functionalities. The use of computational toxicology models can also aid in the early assessment of the potential risks of new compounds and materials. marquette.edu
Development of High-Throughput Synthesis and Screening Methods
To accelerate the discovery of new catalysts and materials based on this compound, the development of high-throughput synthesis and screening (HTS) methods is essential. HTS allows for the rapid preparation and evaluation of large libraries of compounds, dramatically increasing the efficiency of the research and development process. nih.gov
For catalysis, this involves the parallel synthesis of a library of ligands derived from the parent diamine, followed by the rapid screening of their performance in a target asymmetric reaction. bohrium.com The development of sensitive and rapid analytical techniques is crucial for the success of HTS. nih.gov Methods like fluorescence-based assays, circular dichroism, and high-throughput NMR spectroscopy can be used to quickly determine the yield and enantiomeric excess of reaction products. nih.govnih.govacs.org This allows for the rapid identification of promising catalyst candidates from a large pool of possibilities.
In material science, HTS can be applied to the synthesis and characterization of polymer libraries. By varying the co-monomers, reaction conditions, or post-synthesis modifications, a diverse range of materials can be generated and their properties rapidly assessed. This approach can accelerate the discovery of new polymers with desired characteristics for specific applications. The data generated from HTS can also be used to train machine learning models, further enhancing the predictive power of computational approaches and creating a powerful feedback loop between experimentation and in silico design.
Q & A
Basic: What are the recommended methods for synthesizing trans-2-Aminomethyl-cyclohexylamine with high enantiomeric purity?
Synthesis of this compound requires careful stereochemical control. A validated approach involves catalytic hydrogenation of the corresponding imine precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity >90% . Post-synthesis purification via recrystallization or chiral column chromatography (e.g., using cellulose-based CSPs) can further enhance purity. Characterization by chiral HPLC and polarimetry is critical to confirm stereochemical integrity .
Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols:
- pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C over 72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
Document degradation products (e.g., oxidation to nitriles or cyclization byproducts) and correlate with structural features like amine lability .
Advanced: What strategies resolve contradictions in reported NMR data for this compound derivatives?
Discrepancies in NMR assignments often arise from dynamic conformational changes or solvent effects. To address this:
- Perform variable-temperature (VT) NMR to freeze rotamers and simplify splitting patterns.
- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals . If contradictions persist, consult crystallographic data (e.g., CCDC entries) for conformational validation .
Advanced: How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
For pharmacological profiling:
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) .
- Functional studies : Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations) to determine IC50 values .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis to validate key residues .
Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
Validated LC-MS/MS methods are preferred for sensitivity and specificity:
- Sample prep : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from matrices.
- Chromatography : A C18 column with 0.1% formic acid in water/acetonitrile gradients provides optimal resolution.
- Detection : MRM transitions (e.g., m/z 157 → 140 for quantification) minimize interference . Calibrate with deuterated internal standards to correct for matrix effects.
Advanced: How can researchers address low yields in enantioselective syntheses of this compound?
Low yields often stem from catalyst poisoning or side reactions. Mitigation strategies include:
- Catalyst screening : Test alternative chiral ligands (e.g., Josiphos or Mandyphos) to improve turnover.
- Reaction optimization : Adjust H2 pressure (10–50 bar) and temperature (25–60°C) to balance enantioselectivity and rate .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste .
- Emergency response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Reactivity modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Transition state analysis : Identify energy barriers for potential pathways (e.g., ring-opening or alkylation reactions) using NEB (Nudged Elastic Band) methods .
- Validate predictions with small-scale exploratory reactions monitored by GC-MS .
Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. For reactions requiring anhydrous conditions, use distilled THF or dichloromethane. Solubility can be enhanced by protonation with HCl to form hydrochloride salts .
Advanced: What methodologies are effective for resolving racemic mixtures of this compound into enantiomers?
- Kinetic resolution : Use enantioselective acylase enzymes to hydrolyze one enantiomer selectively.
- Diastereomeric crystallization : React the racemate with a chiral resolving agent (e.g., tartaric acid) and crystallize the diastereomeric salt .
- Chromatography : Semi-preparative chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases achieve baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
